molecular formula C14H14F3NO2 B15169842 2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one CAS No. 648901-29-5

2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one

Cat. No.: B15169842
CAS No.: 648901-29-5
M. Wt: 285.26 g/mol
InChI Key: HFXZYLZGXHBYRG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyphenyl derivatives with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it may modulate the activity of specific proteins or pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methoxyphenyl groups

Properties

CAS No.

648901-29-5

Molecular Formula

C14H14F3NO2

Molecular Weight

285.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C14H14F3NO2/c1-20-12-5-3-2-4-11(12)10-6-8-18(9-7-10)13(19)14(15,16)17/h2-6H,7-9H2,1H3

InChI Key

HFXZYLZGXHBYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CCN(CC2)C(=O)C(F)(F)F

Origin of Product

United States

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